molecular formula C6H4N2O2S B6432023 prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate CAS No. 1849406-53-6

prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B6432023
CAS No.: 1849406-53-6
M. Wt: 168.18 g/mol
InChI Key: NRGAXXNEYGWFDH-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a carboxylate ester group and a propynyl substituent

Mechanism of Action

Target of Action

Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.

Pharmacokinetics

Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.

Result of Action

Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the thiadiazole ring under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole-4-carboxylate derivatives: Compounds with different substituents on the thiadiazole ring.

    Propynyl esters: Compounds with different ester groups but similar propynyl substituents.

Uniqueness

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the combination of the thiadiazole ring and the propynyl ester group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

prop-2-ynyl thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGAXXNEYGWFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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